molecular formula C8H9FO5S B2655448 2-Fluorosulfonyloxy-1,3-dimethoxybenzene CAS No. 2378507-05-0

2-Fluorosulfonyloxy-1,3-dimethoxybenzene

Cat. No.: B2655448
CAS No.: 2378507-05-0
M. Wt: 236.21
InChI Key: KXYFBIXSLZYVKB-UHFFFAOYSA-N
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Description

2-Fluorosulfonyloxy-1,3-dimethoxybenzene is an organic compound that features a benzene ring substituted with two methoxy groups and a fluorosulfonyloxy group

Preparation Methods

The synthesis of 2-Fluorosulfonyloxy-1,3-dimethoxybenzene typically involves the introduction of the fluorosulfonyloxy group to a 1,3-dimethoxybenzene precursor. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is efficient and concise, allowing for the production of sulfonyl fluorides under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluorosulfonyloxy-1,3-dimethoxybenzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which 2-Fluorosulfonyloxy-1,3-dimethoxybenzene exerts its effects involves the formation of reactive intermediates, such as fluorosulfonyl radicals. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing structures . The pathways involved in these reactions are often complex and depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Fluorosulfonyloxy-1,3-dimethoxybenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-fluorosulfonyloxy-1,3-dimethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO5S/c1-12-6-4-3-5-7(13-2)8(6)14-15(9,10)11/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYFBIXSLZYVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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